3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S2/c16-12-3-7-14(8-4-12)24(21,22)17-9-10-23-15(17)11-1-5-13(6-2-11)18(19)20/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWVBMHMDWKKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Solvents : Dichloromethane (DCM) or chloroform are typically employed due to their ability to dissolve both aromatic sulfonyl chlorides and thiazolidine derivatives.
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Base : Triethylamine (TEA) is used stoichiometrically to neutralize hydrochloric acid (HCl) generated during the reaction, preventing side reactions and ensuring efficient proton abstraction.
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Temperature : Reactions are conducted at room temperature or under mild heating (25–40°C), depending on the reactivity of the sulfonyl chloride.
Table 1: Standard Reaction Parameters for Sulfonylation
| Parameter | Details |
|---|---|
| Starting Materials | 4-Bromobenzenesulfonyl chloride, 2-(4-nitrophenyl)thiazolidine |
| Solvent | Dichloromethane or chloroform |
| Base | Triethylamine (1.0–1.2 equivalents) |
| Reaction Time | 4–6 hours (monitored by TLC) |
| Workup | Extraction with water, drying over Na₂SO₄, solvent evaporation |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) |
Mechanistic Insights
The reaction mechanism involves two critical steps:
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Deprotonation : Triethylamine abstracts a proton from the secondary amine of 2-(4-nitrophenyl)thiazolidine, generating a nucleophilic amine anion.
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Nucleophilic Attack : The amine anion attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride, leading to the displacement of chloride and formation of the sulfonamide bond.
The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the sulfonyl chloride, while the bromine substituent stabilizes the intermediate through resonance effects.
Optimization Strategies for Enhanced Yield and Purity
Solvent Selection
Polar aprotic solvents like DCM facilitate the dissolution of sulfonyl chlorides and thiazolidines while minimizing side reactions. Comparative studies with tetrahydrofuran (THF) and dimethylformamide (DMF) revealed that DCM provides optimal reaction rates and yields (>75% in pilot-scale trials).
Catalytic Enhancements
Although the base (TEA) is stoichiometric, catalytic amounts of 4-dimethylaminopyridine (DMAP) have been explored to accelerate the reaction. DMAP acts as a nucleophilic catalyst, transiently binding to the sulfonyl chloride and enhancing its electrophilicity. Pilot experiments demonstrated a 15% reduction in reaction time with 5 mol% DMAP.
Temperature Modifications
Elevating the temperature to 40°C marginally improves reaction kinetics but risks decomposition of the sulfonyl chloride. Controlled heating under reflux (40°C in DCM) is recommended for substrates with steric hindrance.
Comparative Analysis with Related Thiazolidine Sulfonylation
The synthesis of 3-((4-bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine shares similarities with other thiazolidine sulfonylation protocols. For example, the preparation of 3-((4-methylphenyl)sulfonyl)-2-phenylthiazolidine follows an analogous pathway but uses toluene as the solvent and pyridine as the base. Key differences include:
Table 2: Comparison of Sulfonylation Methods for Thiazolidine Derivatives
The choice of base significantly impacts reaction efficiency. Pyridine, while effective, often requires longer reaction times compared to triethylamine.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine from the nitro group.
Substitution: Introduction of new functional groups in place of the sulfonyl or bromophenyl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a sulfonyl group and two aromatic substitutions (4-bromophenyl and 4-nitrophenyl). Its molecular formula is , with a molecular weight of approximately 429.31 g/mol. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-nitrophenyl)thiazolidine under basic conditions, often using dichloromethane or chloroform as solvents along with triethylamine as a base to neutralize by-products formed during the reaction .
Chemistry
In the field of chemistry, 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. For example, the nitro group can be reduced to an amine, while the sulfonyl group can be replaced by other nucleophiles .
Biology
The compound's structural similarity to certain biological molecules makes it a candidate for studying enzyme inhibition . Preliminary studies suggest that it may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage. This interaction could have implications for metabolic disorders .
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a pharmaceutical intermediate . Its thiazolidine structure is associated with diverse pharmacological properties, including anticancer and antimicrobial activities. For instance, thiazolidine derivatives have shown significant anticancer properties in various studies . The presence of both bromophenyl and nitrophenyl groups may enhance antimicrobial activity by improving lipophilicity, allowing better penetration through bacterial membranes .
Research indicates that 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine exhibits several biological activities:
- Anticancer Activity : Studies have highlighted the potential of thiazolidine derivatives in inhibiting tumor growth and interacting with cancer cell pathways .
- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that this compound may also possess significant antimicrobial effects .
- Anti-inflammatory and Antioxidant Effects : Thiazolidine derivatives are noted for their ability to modulate inflammatory pathways, which is critical in managing chronic diseases where inflammation plays a key role .
Case Studies and Research Findings
Recent studies have explored related compounds that share structural similarities with 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine:
- Antimicrobial Evaluation : A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Research involving thiazol-2-amine derivatives assessed their binding modes with receptors using molecular docking techniques, revealing insights into their potential therapeutic applications against cancer .
- In Silico Studies : Investigations into acetylcholinesterase inhibitors based on thiazole structures highlighted the importance of molecular dynamics simulations in understanding binding interactions relevant to Alzheimer’s disease treatment .
Mechanism of Action
The mechanism by which 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfonyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Observations :
Anti-inflammatory Activity
Compounds with sulfonyl and halogenated phenyl groups, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibit 59.5% inhibition of inflammation at 20 mg/kg, comparable to indomethacin (64.3%) .
Antiviral Activity
Thiazolidine derivatives with bromophenyl groups, such as 1-(4-bromophenyl)-N-hydroxy-pyrazole-3-carboxamide, demonstrate potent anti-H5N1 activity (EC₅₀ = 12 µM) . The nitro group in the target compound may further enhance interactions with viral protease active sites, though this requires experimental validation.
Antimicrobial Synergy
Thiazolidine NJ20 enhances the efficacy of norfloxacin against resistant bacteria, likely through disruption of efflux pumps or biofilm formation . The sulfonyl group in the target compound could similarly potentiate antibiotics by altering bacterial membrane permeability.
Physicochemical Properties
Predicted properties of the target compound and analogs are compared below:
Notes:
- High molecular weight (>400 g/mol) may limit blood-brain barrier penetration, a common challenge in sulfone-containing drugs .
Mechanistic Insights from Sulfone Derivatives
Sulfones are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammation . The bromophenyl and nitrophenyl groups in the target compound may synergistically block these enzymes, similar to indomethacin derivatives . Additionally, sulfonyl groups can chelate metal ions in viral proteases, explaining the anti-H5N1 activity observed in related compounds .
Biological Activity
3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-nitrophenyl)thiazolidine under basic conditions, typically using solvents like dichloromethane or chloroform and a base such as triethylamine. The structure can be represented as follows:
The biological activity of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and nitrophenyl groups may inhibit enzyme activity, while the thiazolidine ring can stabilize these interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound's structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance, thiazolidin-4-ones have demonstrated significant anticancer properties, which may extend to 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine due to structural similarities .
Antimicrobial Properties
Thiazolidines are also noted for their antimicrobial effects. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. The presence of the bromophenyl and nitrophenyl groups may enhance this activity by increasing lipophilicity, allowing better penetration through bacterial membranes .
Anti-inflammatory and Antioxidant Effects
Thiazolidine derivatives have been reported to possess anti-inflammatory and antioxidant properties. These effects are critical in managing chronic diseases where inflammation plays a key role. The ability of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine to modulate inflammatory pathways warrants further investigation .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
